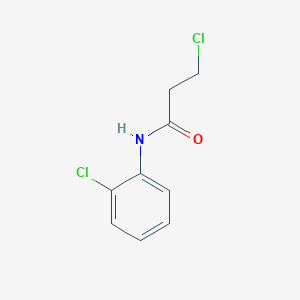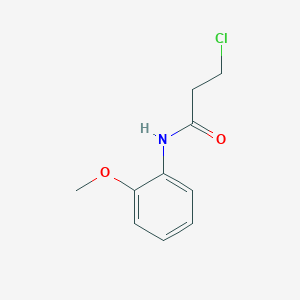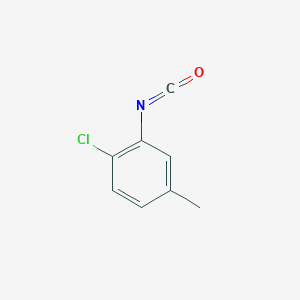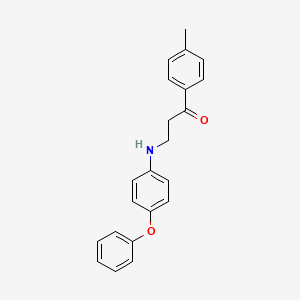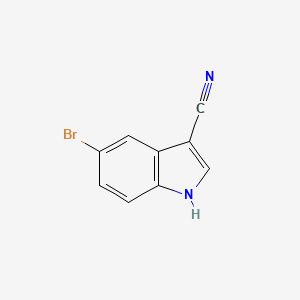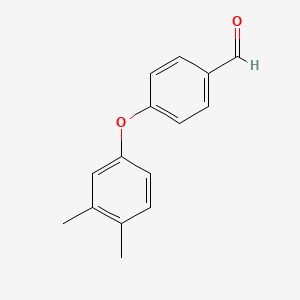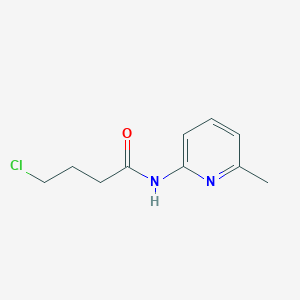
4-氯-N-(6-甲基吡啶-2-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(6-methylpyridin-2-yl)butanamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of butanamide, featuring a chloro substituent at the fourth position and a 6-methylpyridin-2-yl group attached to the nitrogen atom
科学研究应用
4-chloro-N-(6-methylpyridin-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobutyryl chloride and 6-methyl-2-aminopyridine.
Reaction: The 4-chlorobutyryl chloride is reacted with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-chloro-N-(6-methylpyridin-2-yl)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-(6-methylpyridin-2-yl)butanamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-chloro-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary amines or other reduced forms.
作用机制
The mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The chloro and pyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-N-(pyridin-2-yl)butanamide: Lacks the methyl group on the pyridine ring.
4-chloro-N-(6-ethylpyridin-2-yl)butanamide: Features an ethyl group instead of a methyl group on the pyridine ring.
4-chloro-N-(6-methylpyridin-3-yl)butanamide: The pyridine nitrogen is positioned differently.
Uniqueness
4-chloro-N-(6-methylpyridin-2-yl)butanamide is unique due to the specific positioning of the chloro and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for targeted research and development.
属性
IUPAC Name |
4-chloro-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11/h2,4-5H,3,6-7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMWVGDPKDWOAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409284 |
Source


|
| Record name | 4-chloro-N-(6-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540796-37-0 |
Source


|
| Record name | 4-chloro-N-(6-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
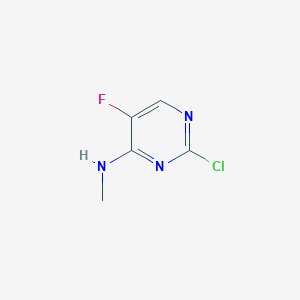
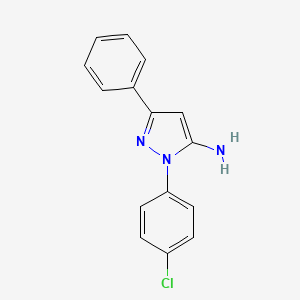
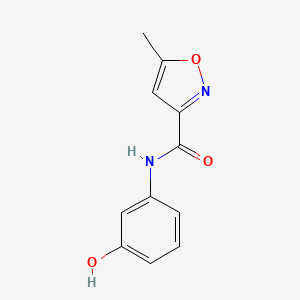

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
